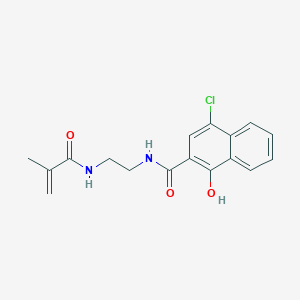

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide

CAS No.: 73546-15-3

Cat. No.: VC20164662

Molecular Formula: C17H17ClN2O3

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73546-15-3 |

|---|---|

| Molecular Formula | C17H17ClN2O3 |

| Molecular Weight | 332.8 g/mol |

| IUPAC Name | 4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23) |

| Standard InChI Key | BAPYSZQSNLENHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |

Introduction

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic compound belonging to the class of naphthamide derivatives. It features a naphthalene ring system substituted with a chloro group, a hydroxyl group, and an amide linkage connected to a methacrylamidoethyl chain. This unique structure, which includes a hydroxy group, an amide group, and a methacrylamide moiety, contributes to its potential applications in biochemistry, medicine, and materials science.

Synthesis

The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide involves several steps, including the formation of the naphthamide core followed by the introduction of the chloro and methacrylamido groups. These steps are carried out under controlled conditions to optimize yield and purity.

Applications and Mechanism of Action

This compound has potential applications in pharmaceuticals and materials science due to its unique chemical properties. Interaction studies focus on its binding affinity with biological targets, which can be influenced by factors such as pH, temperature, and the presence of competing ligands.

Applications Table

| Field | Potential Use |

|---|---|

| Pharmaceuticals | Therapeutic applications due to its interaction with biological molecules |

| Materials Science | Potential use in polymerization reactions due to its methacrylamide group |

Related Compounds

Several compounds exhibit structural similarities to 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide, including:

-

N-(N-(acrylamido)ethyl)-4-chloro-1-hydroxy-2-naphthamide: Contains an acrylamido group instead of methacrylamido, making it more reactive.

-

1-hydroxy-N-g-methacrylamidoethyl-2-naphthamide: Lacks the chloro substituent, potentially reducing toxicity.

-

1-hydroxy-N-vinyloxyethyl-2-naphthamide: Contains a vinyloxy group, leading to different polymerization behavior.

Related Compounds Table

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(N-(acrylamido)ethyl)-4-chloro-1-hydroxy-2-naphthamide | Acrylamido instead of methacrylamido | More reactive due to double bond |

| 1-hydroxy-N-g-methacrylamidoethyl-2-naphthamide | Lacks chloro substituent | Potentially less toxic |

| 1-hydroxy-N-vinyloxyethyl-2-naphthamide | Contains vinyloxy group | Different polymerization behavior |

Analytical Methods

Relevant analyses for structural confirmation and purity assessment include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume